molecular formula C6H5N3O B11718219 5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one

5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one

Cat. No.: B11718219
M. Wt: 135.12 g/mol
InChI Key: ITBAEAQXVZMMPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions and catalysts could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Properties

IUPAC Name

5,7-dihydropyrrolo[2,3-b]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-4-6(9-5)8-2-1-7-4/h1-2H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBAEAQXVZMMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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